Chlorhydrate de doxépine

Vue d'ensemble

Description

Le chlorhydrate de doxépine est un antidépresseur tricyclique utilisé principalement pour traiter le trouble dépressif majeur, les troubles anxieux, l'urticaire chronique et l'insomnie . Il a été développé par Pfizer et approuvé par la FDA en 1969 . Le composé est connu pour sa capacité à inhiber la recapture de la norépinéphrine et de la sérotonine, augmentant ainsi leurs niveaux dans la fente synaptique .

Applications De Recherche Scientifique

Doxepin hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of tricyclic antidepressants and their chemical properties.

Biology: Research focuses on its effects on neurotransmitter levels and receptor interactions.

Medicine: It is extensively studied for its therapeutic effects in treating depression, anxiety, and insomnia.

Industry: Doxepin hydrochloride is used in the formulation of various pharmaceutical products

Mécanisme D'action

Target of Action

Doxepin Hydrochloride is a psychotropic agent with antidepressant and anxiolytic properties . It primarily targets the central nervous system . The compound’s primary targets are the norepinephrine and serotonin receptors in the synaptic nerve terminals . It also binds strongly to the histamine H1 and H2 receptors .

Mode of Action

Doxepin Hydrochloride increases the synaptic concentration of serotonin and norepinephrine in the central nervous system by inhibiting their reuptake by the presynaptic neuronal membrane . This results in an increase in the levels of these neurotransmitters, which can help alleviate symptoms of depression and anxiety . It also antagonizes the histamine (H1) receptor, which contributes to its sleep maintenance effects .

Biochemical Pathways

Doxepin Hydrochloride affects several biochemical pathways. It inhibits the reuptake of norepinephrine and serotonin , leading to increased levels of these neurotransmitters in the synaptic cleft . This can enhance neurotransmission and improve mood. Additionally, by antagonizing histamine receptors, it can promote sleep .

Pharmacokinetics

Doxepin Hydrochloride is metabolized in the liver by CYP2D6 and CYP2C19 enzymes . The major route of metabolism is demethylation to the active metabolite desmethyldoxepin . The elimination profile of doxepin is biphasic, and it is excreted in the urine mainly in the form of glucuronide conjugates . The bioavailability of doxepin is between 13-45% .

Result of Action

The molecular and cellular effects of Doxepin Hydrochloride’s action include increased levels of serotonin and norepinephrine in the synaptic cleft, which can enhance neurotransmission and improve mood . It also has potential anti-inflammatory and anticonvulsant effects .

Action Environment

The action of Doxepin Hydrochloride can be influenced by various environmental factors. For example, the presence of certain enzymes in the body, such as CYP2D6 and CYP2C19, can affect the metabolism and efficacy of the drug . Additionally, factors such as the patient’s age, overall health status, and the presence of other medications can also influence the drug’s action and stability .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Doxepin Hydrochloride is known to inhibit the reuptake of noradrenalin and serotonin . The reuptake inhibition of dopamine is very weak . Doxepin Hydrochloride’s metabolite desmethyldoxepin (nordoxepin) also has antidepressant effects . Doxepin Hydrochloride binds strongly to the histamine H1 and H2 receptors .

Cellular Effects

In a study, it was found that the treatment of C6-glioma cells with lipopolysaccharide (LPS) results in deleterious effects, including the augmentation of inflammatory cytokine levels (tumor necrosis factor-α, interleukin-1β), and suppresses the Akt phosphorylation . Doxepin Hydrochloride was able to suppress these effects induced by LPS, through activation of the phosphatidylinositol-3-kinase-mediated protein kinase B (Akt) pathway .

Molecular Mechanism

Doxepin Hydrochloride is shown to inhibit the reuptake of noradrenalin and serotonin . The reuptake inhibition of dopamine is very weak . Doxepin Hydrochloride’s metabolite desmethyldoxepin (nordoxepin) also has antidepressant effects . Doxepin Hydrochloride binds strongly to the histamine H1 and H2 receptors .

Temporal Effects in Laboratory Settings

In a study, it was found that five weeks of nightly administration of Doxepin Hydrochloride 3 mg and 6 mg to adults with chronic primary insomnia resulted in significant and sustained improvements in sleep maintenance and early morning awakenings .

Dosage Effects in Animal Models

In animal models, Doxepin Hydrochloride has been shown to have various side effects including low blood pressure, high blood pressure, rapid heart rate, constipation, and dry mouth . Doxepin Hydrochloride sometimes turns urine blue-green in color .

Metabolic Pathways

Doxepin Hydrochloride is extensively metabolized to N-desmethyldoxepin which is a biologically active metabolite . The first-pass metabolism accounts for 55-87% of the administered dose . After, the secondary metabolism is driven by the transformation of N-desmethyldoxepin to its glucuronide conjugates .

Transport and Distribution

Doxepin Hydrochloride qualifies as a highly soluble and highly permeable drug according to the Biopharmaceutics Classification System . For the permeability determination, it is found to be freely soluble in water, in alcohol, and in methylene chloride .

Subcellular Localization

It is known that Doxepin Hydrochloride is lipophilic and can pass easily through the blood-brain-barrier . A close correlation between cerebrospinal fluid and plasma concentrations is seen for both Doxepin Hydrochloride and desmethyldoxepin, which suggests that the blood-brain-barrier is constantly permeable to Doxepin Hydrochloride and desmethyldoxepin .

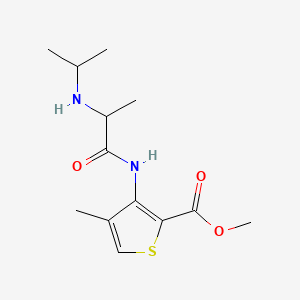

Méthodes De Préparation

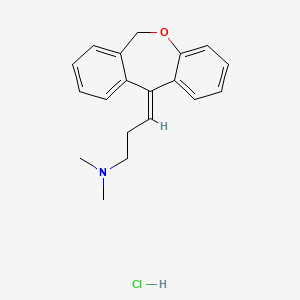

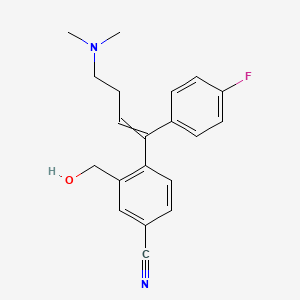

Voies de synthèse et conditions de réaction : Le chlorhydrate de doxépine est synthétisé par une série de réactions chimiques impliquant la formation d'un système cyclique dibenzoxépine. Le procédé implique généralement la réaction de la dibenzoxépine avec la diméthylamine et la propylamine dans des conditions contrôlées . Le produit final est obtenu en traitant l'intermédiaire avec de l'acide chlorhydrique pour former le sel chlorhydrate .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des réactions chimiques similaires mais optimisées pour le rendement et la pureté. Le procédé comprend des étapes telles que la cristallisation, la filtration et le séchage pour garantir que le produit final répond aux normes pharmaceutiques .

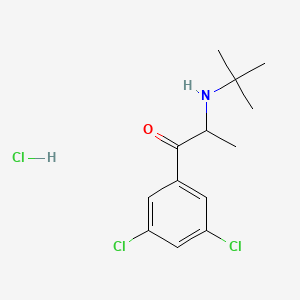

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de doxépine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs d'halogénation comme le chlore ou le brome sont couramment utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, chacun ayant des propriétés pharmacologiques uniques .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études sur les antidépresseurs tricycliques et leurs propriétés chimiques.

Biologie : La recherche se concentre sur ses effets sur les niveaux de neurotransmetteurs et les interactions avec les récepteurs.

Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement de la dépression, de l'anxiété et de l'insomnie.

Industrie : Le this compound est utilisé dans la formulation de divers produits pharmaceutiques

5. Mécanisme d'action

Le mécanisme d'action du this compound implique l'inhibition de la recapture de la norépinéphrine et de la sérotonine au niveau des terminaisons nerveuses synaptiques. Cela conduit à des niveaux accrus de ces neurotransmetteurs dans la fente synaptique, renforçant leurs effets sur la régulation de l'humeur et de l'anxiété . De plus, le this compound possède des propriétés antihistaminiques et anticholinergiques, contribuant à ses effets sédatifs .

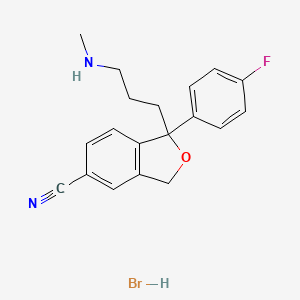

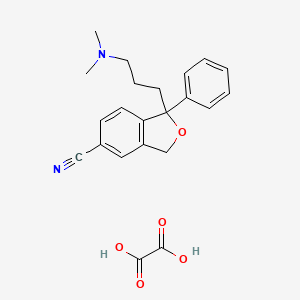

Composés similaires :

Amitriptyline : Un autre antidépresseur tricyclique avec des mécanismes d'action similaires.

Clomipramine : Utilisée principalement pour le trouble obsessionnel-compulsif.

Désilpramine : Connu pour son inhibition sélective de la recapture de la norépinéphrine.

Imipramine : Un des premiers antidépresseurs tricycliques développés.

Nortriptyline : Un métabolite de l'amitriptyline avec des effets similaires.

Unicité : Le this compound est unique en raison de sa combinaison de propriétés antidépressives, anxiolytiques et antihistaminiques. Il est également utilisé par voie topique pour traiter le prurit, ce qui n'est pas une application courante pour les autres antidépresseurs tricycliques .

Comparaison Avec Des Composés Similaires

Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.

Clomipramine: Used primarily for obsessive-compulsive disorder.

Desipramine: Known for its selective norepinephrine reuptake inhibition.

Imipramine: One of the first tricyclic antidepressants developed.

Nortriptyline: A metabolite of amitriptyline with similar effects.

Uniqueness: Doxepin hydrochloride is unique due to its combination of antidepressant, anxiolytic, and antihistaminic properties. It is also used topically for treating pruritus, which is not a common application for other tricyclic antidepressants .

Propriétés

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNSPTUQQIYJOT-SJDTYFKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045145 | |

| Record name | Doxepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229-29-4, 4698-39-9 | |

| Record name | Doxepin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxepin hydrochloride (E)-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxepin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXEPIN HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU61C5RH24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

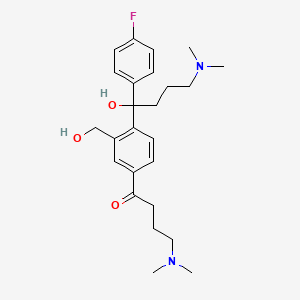

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)

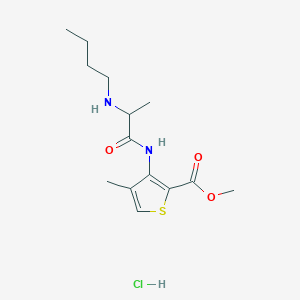

![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)